Cas no 929709-59-1 (4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major))

4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) is a deuterated analog of 4-hydroxy-3-nitrophenylacetic acid, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, improving signal resolution and reducing interference in analytical applications. The compound serves as a valuable internal standard or tracer in metabolic research, pharmacokinetics, and environmental analysis, ensuring precise quantification due to its isotopic purity. Its stable deuterium incorporation minimizes metabolic interference, making it particularly useful in tracer experiments. The product is synthesized under controlled conditions to maintain high chemical and isotopic integrity, meeting stringent research requirements.
4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) structure
929709-59-1 structure
Product Name:4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major)
CAS No:929709-59-1
MF:C8H7NO5
MW:202.175690889359
CID:1064729
PubChem ID:71749210
Update Time:2025-05-20

4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxy-3-nitrophenylacetic Acid-d5
    • 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid
    • 4-Hydroxy-3-nitrobenzeneacetic Acid-d5
    • 4-Hydroxy-5-nitrophenylacetic Acid-d5
    • Antibiotic T 0007B1-d5
    • Antibiotic T 000B1-d5
    • m-Nitro-p-hydroxyphenylacetic Acid-d5
    • NHPA-d5
    • 929709-59-1
    • 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major)
    • DTXSID90857808
    • 2-[4-hydroxy-3-nitro(2,5,6-?H?)phenyl](?H?)acetic acid
    • [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid
    • Inchi: 1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2
    • InChI Key: QBHBHOSRLDPIHG-QUWGTZMWSA-N
    • SMILES: OC1C([2H])=C([2H])C(=C([2H])C=1[N+](=O)[O-])C([2H])([2H])C(=O)O

Computed Properties

  • Exact Mass: 197.03200
  • Monoisotopic Mass: 202.06380605g/mol
  • Isotope Atom Count: 5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • PSA: 103.35000
  • LogP: 1.45070

4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) Pricemore >>

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Additional information on 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major)

Comprehensive Analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) (CAS No. 929709-59-1): Applications and Research Insights

In the realm of analytical chemistry and biomedical research, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major) (CAS No. 929709-59-1) has emerged as a critical deuterated compound. Its unique isotopic labeling and structural properties make it invaluable for mass spectrometry, metabolic studies, and drug development. This article delves into its molecular characteristics, applications, and relevance to contemporary scientific challenges, aligning with trending topics like precision medicine, stable isotope labeling, and biomarker discovery.

The compound 4-Hydroxy-3-nitrophenylacetic Acid-d5 belongs to the family of deuterated phenylacetic acid derivatives. Its deuterium atoms replace hydrogen at key positions, enhancing its utility as an internal standard in quantitative LC-MS/MS analyses. Researchers frequently search for terms like "deuterated standards for metabolomics" or "nitrophenylacetic acid applications," reflecting growing interest in its role in improving data accuracy and reproducibility.

One of the most compelling applications of CAS No. 929709-59-1 lies in cancer research. Recent studies highlight its use in tracing metabolic pathways altered in malignancies, addressing popular queries such as "how do deuterated compounds aid in cancer detection?" Its stability under physiological conditions allows for precise tracking of nitrophenylacetic acid derivatives in biological matrices, a feature highly sought after in personalized therapeutics.

From a synthetic chemistry perspective, the demand for high-purity 4-Hydroxy-3-nitrophenylacetic Acid-d5 has surged due to its role in isotope dilution mass spectrometry (IDMS). Laboratories prioritize questions like "best practices for handling deuterated analogs" or "shelf-life of nitrophenylacetic acid standards," underscoring the need for detailed technical guidance. The compound’s compatibility with HPLC and UPLC systems further solidifies its position in modern workflows.

Environmental scientists also leverage CAS No. 929709-59-1 to study pollutant degradation. Searches for "stable isotope probing in environmental chemistry" correlate with its use in tracing aromatic acid metabolites in soil and water systems. This aligns with global interest in sustainable remediation techniques, making the compound a bridge between analytical innovation and ecological applications.

Quality control remains paramount for 4-Hydroxy-3-nitrophenylacetic Acid-d5 (Major). Suppliers must address FAQs like "certification requirements for deuterated compounds" or "batch-to-batch variability in isotopic purity." Rigorous NMR and MS validation ensure compliance with ISO 17034 standards, meeting the expectations of academic and industrial users alike.

Looking ahead, the integration of AI-driven drug discovery tools with deuterated compound libraries positions 929709-59-1 as a candidate for virtual screening. This responds to emerging trends like "machine learning in metabolite identification," where labeled analogs accelerate model training. Such interdisciplinary potential reinforces the compound’s versatility beyond traditional lab settings.

In summary, 4-Hydroxy-3-nitrophenylacetic Acid-d5 exemplifies how niche chemicals address broad scientific needs. By focusing on high-impact areas—from biomarker validation to green chemistry—this analysis provides actionable insights for researchers navigating the complexities of isotopic labeling and analytical method development.

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